molecular formula C12H13NO B8482645 4-(Tetrahydro-2H-pyran-4-yl)benzonitrile

4-(Tetrahydro-2H-pyran-4-yl)benzonitrile

Cat. No.: B8482645
M. Wt: 187.24 g/mol
InChI Key: BYIBKGKWTUPLRA-UHFFFAOYSA-N
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Description

4-(Tetrahydro-2H-pyran-4-yl)benzonitrile is a benzonitrile derivative featuring a tetrahydro-2H-pyran-4-yl group directly attached to the benzene ring at the para position relative to the nitrile group. This compound is characterized by its molecular formula C₁₂H₁₃NO and a molecular weight of 187.24 g/mol. Its stability and reactivity are influenced by the direct carbon-carbon linkage between the pyran ring and the aromatic system .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

4-(oxan-4-yl)benzonitrile

InChI

InChI=1S/C12H13NO/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,12H,5-8H2

InChI Key

BYIBKGKWTUPLRA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Linkage Variations

4-(Tetrahydropyran-4-yloxy)benzonitrile
  • Molecular Formula: C₁₂H₁₃NO₂
  • Molecular Weight : 203.24 g/mol
  • Key Differences : The pyran group is connected via an ether oxygen atom instead of a direct C–C bond.
  • Reactivity : The ether linkage enhances susceptibility to hydrolysis under acidic or basic conditions, unlike the C-linked analog.
  • Applications : Used as a versatile intermediate in organic synthesis, particularly in coupling reactions .
3-((Tetrahydro-2H-pyran-4-yl)amino)benzonitrile
  • Molecular Formula : C₁₂H₁₄N₂O
  • Molecular Weight : 202.26 g/mol
  • Key Differences: An amino group bridges the pyran and benzene rings.
  • Reactivity: The amino group enables participation in Schiff base formation or nucleophilic substitution reactions.
  • Applications : Explored as a building block for kinase inhibitors and antimicrobial agents .

Functional Group Modifications

4-(3-(Tetrahydro-2H-pyran-4-yl)bicyclo[1.1.1]pentane-1-carbonyl)benzonitrile
  • Molecular Formula: C₁₉H₂₁NO
  • Molecular Weight : 280.17 g/mol (M+H⁺)
  • Key Differences : Incorporates a bicyclo[1.1.1]pentane scaffold fused to the pyran ring, enhancing structural rigidity.
  • Applications : Serves as a bioisostere in drug design to improve metabolic stability and binding affinity .
4-(4-(Benzyloxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile
  • Molecular Formula: C₁₉H₁₈NO₂
  • Molecular Weight : 292.35 g/mol
  • Key Differences : The nitrile group is positioned on the pyran ring rather than the benzene.
  • Applications : Studied for its conformational effects in polymer composites and catalytic systems .

Boron-Containing Analogs

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
  • Molecular Formula: C₁₃H₁₆BNO₂
  • Molecular Weight : 229.08 g/mol
  • Key Differences : Includes a boronate ester group for Suzuki-Miyaura cross-coupling reactions.
  • Applications : Widely used in synthesizing biaryl structures for fluorescent dyes and OLED materials .

Molecular Stability and Reactivity

  • Direct C–C Linkage (Target Compound): Exhibits superior stability compared to ether or amino-linked analogs due to resistance to hydrolysis.
  • Ether/Oxygen-Linked Derivatives : More reactive in nucleophilic environments, enabling selective functionalization .

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